Hexyl crotonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

hexyl crotonate solubility in water and ethanol

Physical Properties & Solubility Data

The table below summarizes the key physical properties and solubility information for hexyl crotonate.

| Property | Value | Notes / Source |

|---|---|---|

| Chemical Formula | C10H18O2 | [1] [2] [3] |

| Molecular Weight | 170.25 - 170.27 g/mol | [1] [3] [4] |

| Water Solubility | 52.1 mg/L at 25°C | Estimated value (WSKOWWIN v1.41) [2] [5] |

| Solubility in Ethanol | Soluble | Qualitative finding; no quantitative data available [3] [4] |

| LogP (log KOW) | 3.60 - 3.97 | Indicates lipophilicity [2] [3] |

| Boiling Point | 209.9°C - 216.6°C | [2] [3] [4] |

The available data suggests that this compound has low solubility in water but is soluble in ethanol, consistent with its structure as a fatty acid ester [1] [3].

Experimental Determination & Characterization

For research purposes, here are methodologies and protocols for determining and confirming the properties of esters like this compound.

Protocol for Solubility Determination

- Sample Preparation: Place a known mass of this compound into a sealed vial containing the solvent (e.g., deionized water or absolute ethanol).

- Equilibration: Agitate the mixture continuously in a temperature-controlled water bath at 25°C for 24 hours to reach saturation.

- Phase Separation: Allow the phases to separate completely. For aqueous solutions, centrifugation may be necessary.

- Analysis: Withdraw a sample from the saturated phase and analyze the concentration of this compound using a calibrated technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Structural Confirmation with NMR Spectroscopy

While the search results provide detailed NMR analysis for the related compound ethyl crotonate [6], the same suite of experiments can be applied to this compound for structural confirmation and purity assessment. The workflow for a comprehensive NMR characterization is outlined below. Note that this is a general workflow for characterizing organic molecules via NMR, adapted from the methodology applied to ethyl crotonate [6].

NMR Characterization Workflow

- ¹H NMR: Identifies the types and numbers of hydrogen atoms in the molecule, providing information on the vinyl hydrogens of the crotonate group and the aliphatic hydrogens of the hexyl chain [6].

- ¹³C NMR & DEPT: These experiments identify all carbon environments, including the carbonyl carbon, olefinic carbons, and aliphatic chain carbons. DEPT experiments distinguish between CH3, CH2, and CH groups [6].

- 2D NMR:

- COSY: Reveals spin-spin coupling between protons that are close to each other in the structure [6].

- Heteronuclear Correlation (HMQC/HSQC): Directly correlates hydrogen atoms to the carbon atoms they are bonded to [6].

- Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings between hydrogens and carbons (e.g., 2-4 bonds away), which is crucial for establishing connections between molecular fragments, such as linking the ester oxygen to the alkyl chain [6].

Key Takeaways

- The provided solubility value for water (52.1 mg/L) is a software-estimated figure, not an experimental measurement.

- Solubility in ethanol is confirmed qualitatively but lacks a precise numerical value.

- A standard experimental protocol for solubility determination and a comprehensive NMR workflow are available for researchers to obtain precise data and confirm the compound's identity and purity.

References

- 1. Showing Compound Hexyl (FDB015069) - FooDB crotonate [foodb.ca]

- 2. EPI System Information for (E)- hexyl 1617-25-0 crotonate [thegoodscentscompany.com]

- 3. 19089-92-0 | CAS DataBase [chemicalbook.com]

- 4. Cas 19089-92-0, FEMA 3354 | lookchem [lookchem.com]

- 5. (E)- hexyl , 1617-25-0 | Functional use(s) - flavoring agents crotonate [thegoodscentscompany.com]

- 6. An Introduction to NMR on Ethyl Crotonate Molecules [azom.com]

Chemical Identity and Key Properties

Hexyl crotonate is an ester classified as a fatty acid ester. Its key identifiers and predicted physicochemical properties are summarized below [1].

| Property Type | Information |

| :--- | :--- |

| IUPAC Name | hexyl (2E)-but-2-enoate [1] [2] |

| CAS Registry Number | 19089-92-0 [1] [3] [2] |

| Molecular Formula | C10H18O2 [1] [3] [2] |

| Molecular Weight | 170.25 g/mol [1] [3] |

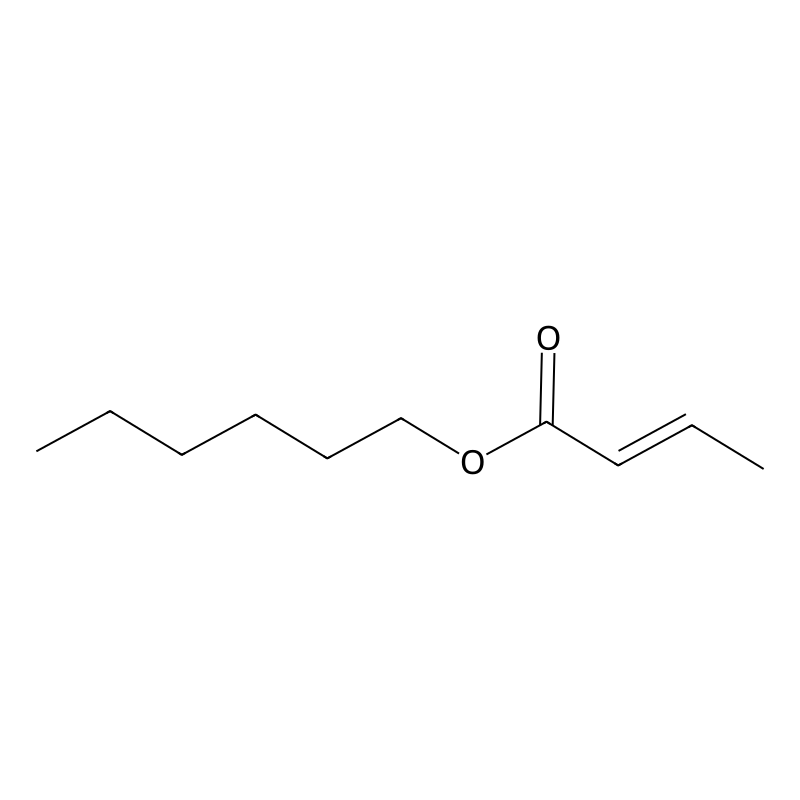

| Chemical Structure |

Diagram: The molecular structure of this compound, featuring a hexyl ester group and a trans (E) configuration double bond. |

| Common Synonyms | Hexyl trans-2-butenoate; n-Hexyl 2-butenoate; FEMA 3354 [1] [3] [4] |

Diagram: The molecular structure of this compound, featuring a hexyl ester group and a trans (E) configuration double bond. |

| Common Synonyms | Hexyl trans-2-butenoate; n-Hexyl 2-butenoate; FEMA 3354 [1] [3] [4] |

| Physicochemical & Organoleptic Properties | Value / Description |

|---|---|

| Physical Form | Clear, colorless, mobile liquid [5]. |

| Odor Description | Sweet, caramel, green, walnut, oily, radish; also described as fruity, reminiscent of pear and pineapple [3] [5]. |

| Reported Boiling Point | 209.9 °C (estimate) [3]. |

| Reported Density | 0.885 g/mL at 25 °C [3]. |

| Reported Refractive Index | ~1.43 (at 20°C) [5]. |

| Flash Point | 193 °F (89.4 °C) [3]. |

| LogP (Predicted) | 3.51 - 3.97 [1] [3]. |

| Water Solubility (Predicted) | 0.1 g/L [1]. |

Safety and Handling Information

Safe handling of this compound is critical in the laboratory. Always refer to the latest Safety Data Sheet (SDS) for comprehensive guidance.

| Aspect | Guideline |

|---|---|

| General Handling | Wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Work in a well-ventilated area and avoid direct inhalation of vapors or mist [5]. |

| Health Considerations | Can cause skin and eye irritation. May be harmful if swallowed. Prolonged or high-level exposure should be avoided, and it should be handled with particular care by sensitive individuals [5]. |

| Storage | Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and as full as possible to minimize air exposure. Under these conditions, shelf life is typically 2-3 years [5]. |

| Disposal | Small amounts can be evaporated on blotter paper in a ventilated area, with the paper disposed of in solid waste. Larger quantities should be collected as hazardous waste and disposed of through a licensed facility. Do not pour down the drain [5]. |

Synthesis and Experimental Protocols

This compound is synthesized via esterification, a classic reaction between an alcohol and a carboxylic acid.

General Esterification Reaction Workflow

The diagram below outlines the general workflow for synthesizing esters like this compound.

Diagram: General workflow for synthesizing this compound via acid-catalyzed esterification.

Detailed Synthesis Procedure

The following methodology is adapted from a published synthesis of a closely related compound, sec-butyl crotonate [6].

- Reaction Setup: In a round-bottom flask, combine crotonic acid, hexanol (a molar excess), a few mL of concentrated sulfuric acid (catalyst), and an aromatic solvent like benzene or toluene. Add a few boiling chips. Fit the flask with a water separator and a reflux condenser [6].

- Reaction Execution: Heat the mixture under reflux until no further separation of water is observed in the separator. This may take around 12 hours. The theoretical amount of water collected can be calculated based on the reaction stoichiometry [6].

- Work-up Procedure:

- Cooling and Dilution: Once cooled, dilute the reaction mixture with a solvent like diethyl ether (e.g., 200 ml) [6].

- Washing: Transfer to a separatory funnel and wash the organic layer with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus. This step removes excess acid. Follow with a wash using a saturated sodium chloride solution to help remove water [6].

- Drying: Dry the resulting ether solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) [6].

- Purification and Isolation:

- Solvent Removal: Filter off the drying agent and remove the volatile solvents (ether and benzene) by distillation on a water bath [6].

- Fractional Distillation: Fractionally distill the remaining liquid under reduced pressure using a modified Claisen flask or a short-column apparatus to isolate the pure this compound [6].

Research Applications and Conclusions

The primary documented application of this compound is in the flavor and fragrance industry, where it serves as a synthetic aroma chemical. It is used to impart fruity, green, and nutty notes in fine perfumes, personal care products, and household items [5]. It is considered stable, affordable, and versatile for these applications [5].

The search results do not indicate established or researched applications for this compound in drug development or pharmaceutical sciences. Its use appears to be confined to its organoleptic properties.

References

- 1. Showing Compound Hexyl (FDB015069) - FooDB crotonate [foodb.ca]

- 2. 2-Butenoic acid, hexyl ester [webbook.nist.gov]

- 3. FEMA 3354 | 19089-92-0 [chemicalbook.com]

- 4. UNII - L8K16M475M [precision.fda.gov]

- 5. : The Complete Guide To This Aroma Chemical... This compound [glooshi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

hexyl crotonate odor profile sweet fruity green

Odor Profile and Characteristics

The following table summarizes the described odor profile of hexyl crotonate from various sources.

| Descriptor Category | Reported Odors | Context & Additional Notes |

|---|---|---|

| Primary Odors | Sweet, Caramel, Green, Walnut, Oily, Radish [1] | Odor description at 10% in dipropylene glycol [1]. |

| Fruity Nuances | Pear, Pineapple, Guava, Dark Berries, Fermented Fruit [2] [3] | Described as a "deep dark fruity" note with a fermented quality reminiscent of rum or cognac [2]. |

| Overall Character | A mix of fruity, green, and sweet with a fermented, boozy undertone. | Perceived as a "Damascone-but-thicker" [2]. |

Physicochemical & Safety Data

The table below lists available quantitative data for this compound.

| Property | Value / Description |

|---|---|

| CAS Number | 19089-92-0 [1] |

| Molecular Formula | C10H18O2 [1] |

| Molecular Weight | 170.25 g/mol [1] |

| Physical Form | Colorless liquid [1] |

| Boiling Point | ~209.9 °C (estimated) [1] |

| Flash Point | 89 °C (193 °F) [1] / ~90 °C [3] |

| Odor Tenacity | Low persistence; barely detectable 2 hours after dipping a blotter (at 10% dilution) [2]. |

| Safety | Low toxicity by ingestion and skin contact. A skin irritant. Hazard code: Xi [1]. |

Applications and Usage

Based on the available information, this compound is used in perfumery to add deep, fermented fruity nuances, often to create effects reminiscent of guava, dark berries, rum, or cognac [2]. It can also contribute to a green note and has a caramel/sweet aspect [2].

- Blending: It is reported to blend well into "whisky and fermented" notes [2].

- Handling Note: Professionals on perfumery forums emphasize that this material is very strong and should be used with care, often in concentrations as low as 0.01% [2].

Experimental Evaluation Workflow

For a systematic evaluation of an aroma chemical like this compound, a standard workflow would involve dilution, sensory assessment, and application testing. The diagram below outlines this general process.

This diagram outlines a standard workflow for the organoleptic evaluation of an aroma chemical, from initial dilution to final analysis in a blend.

Summary and Considerations

The available data suggests this compound is a high-impact material with a complex profile of sweet, fruity, green, and fermented notes. A significant consideration is its low tenacity, requiring careful handling and dosage in formulations.

- Information Gaps: The search results could not provide detailed experimental protocols, specific signaling pathways, or comprehensive toxicological data beyond basic hazard statements.

- Data Verification: For critical research and development work, I recommend verifying these properties through primary sources such as supplier Safety Data Sheets (SDS) and conducting organoleptic evaluations in your own laboratory.

References

hexyl crotonate natural occurrence in fruits

Reported Natural Occurrence

Some chemical databases report that hexyl crotonate occurs naturally in various fruits and beverages. The table below consolidates these reported sources.

| Reported Source | Type | Citation Source |

|---|---|---|

| Banana | Fruit | [1] [2] |

| Passion Fruit | Fruit | [1] [2] |

| Plum | Fruit | [1] [2] |

| Mountain Papaya | Fruit | [1] [2] |

| Cherimoya | Fruit | [1] [2] |

| Soybean | Legume | [1] [2] |

| Cocoa | Bean | [1] [2] |

| Coffee | Bean | [1] [2] |

| Wine | Beverage | [1] [2] |

However, it is crucial to note that these claims are not consistent across all sources. One technical guide on aroma chemicals explicitly states that the information for this compound in fruits is not found and that it is a compound produced through synthetic esterification [3]. This contradiction highlights a significant gap in the scientific literature.

Analytical Experimental Workflow

To definitively confirm the presence of this compound in a natural source, you would need to perform chemical analysis. The general workflow for such an investigation, based on a research paper that used Gas Chromatography-Mass Spectrometry (GC-MS) to study crotonate metabolism [4], can be summarized as follows:

Experimental workflow for analyzing esters in biological samples

Here is a detailed breakdown of the methodology based on the research paper [4]:

- Sample Preparation: Culture samples of Syntrophus aciditrophicus were used in the cited study. For fruit analysis, you would typically prepare a homogenate of the fruit material.

- Hydrolysis: The pH of the sample was adjusted to 12 using 1 N NaOH. This step may help in breaking down complex structures or thioester bonds.

- Acidification: The sample was then acidified to a pH of less than 2 using 12 N HCl. This converts carboxylate salts into their free acid forms, making them more extractable by organic solvents.

- Solvent Extraction: The acidified sample was extracted three times with ethyl acetate. This transfers organic acids and esters from the aqueous phase to the organic phase.

- Dehydration: The combined ethyl acetate extracts were filtered through anhydrous sodium sulfate to remove any residual water.

- Concentration: The extract was concentrated under vacuum at 47°C to a small volume (1-2 ml) and then evaporated to dryness under a stream of nitrogen gas.

- Derivatization: The dried extract was resuspended in ethyl acetate and derivatized using N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives. This process improves the volatility and thermal stability of compounds for GC-MS analysis.

- GC-MS Analysis: The derivatized samples were analyzed using an GC-MS system equipped with an HP-5MS capillary column. Helium was used as the carrier gas. Identification is achieved by comparing the retention times and mass spectral profiles of the compounds in the sample to those of an authentic standard of this compound.

Basic Chemical and Safety Data

For your research, here is the key physicochemical and safety data for this compound.

| Property | Value / Description |

|---|---|

| CAS Registry Number | 19089-92-0 [1] [2] |

| Molecular Formula | C10H18O2 [1] [2] |

| Molecular Weight | 170.25 g/mol [1] [2] |

| Physical Description | Colorless liquid with a fruity odor [1] [2] |

| Boiling Point | ~214 °C @ 760 mmHg [2] [5] |

| Flash Point | ~88-89 °C (192 °F) [1] [6] [5] |

| Reported Odor Profile | Fruity, pineapple, tropical fruit, sweet, caramel, green, walnut [1] [2] [3] |

| Safety (Neat Material) | Low toxicity by ingestion/skin contact; skin irritant; hazardous codes: Xi [1] [2] |

Guidance for Further Research

Given the conflicting information on natural occurrence, I suggest the following to advance your research:

- Consult Primary Literature: Search scientific databases like PubMed, SciFinder, or Google Scholar for research articles specifically analyzing the volatile compound profile of the fruits listed in the table above.

- Verify with Standards: The most reliable method to confirm natural occurrence is through the analytical workflow provided, using an authentic standard of this compound for comparison.

- Explore Related Compounds: You may find more extensive data on the natural occurrence of similar esters, such as hexyl tiglate (CAS 16930-96-4) [7], which can sometimes be reported alongside or confused with this compound.

References

- 1. Cas 19089-92-0, FEMA 3354 | lookchem [lookchem.com]

- 2. 19089-92-0 | CAS DataBase [chemicalbook.com]

- 3. : The Complete Guide To This Aroma Chemical... This compound [glooshi.com]

- 4. Cyclohexane Carboxylate and Benzoate Formation from Crotonate in... [pmc.ncbi.nlm.nih.gov]

- 5. (E)-tiglate, 19089-92-0 hexyl [thegoodscentscompany.com]

- 6. (E)- hexyl , 1617-25-0 | Functional use(s) - flavoring agents crotonate [thegoodscentscompany.com]

- 7. tiglate Hexyl [webbook.nist.gov]

Application Notes & Protocols: Synthesis of Hexyl Crotonate via Esterification

Introduction

Hexyl crotonate is an aroma chemical ester valued for its fruity odor profile, reminiscent of pear and pineapple with a hint of sweet walnut [1]. Its synthesis is typically achieved via an esterification reaction, which combines a carboxylic acid (crotonic acid) with an alcohol (1-hexanol). This document provides detailed protocols for both acid-catalyzed and enzymatic synthesis routes, with the latter representing a greener and more selective alternative. The enzymatic method, optimized in an ionic liquid system, is particularly efficient for heat-sensitive compounds and enhances solubility, leading to higher yields [2].

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

This is a classic, widely applicable method for ester synthesis.

Principle: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution mechanism, where crotonic acid and hexanol react to form this compound and water. The equilibrium is driven forward by the continuous removal of water.

Reaction Scheme: Crotonic Acid + 1-Hexanol ⇌ this compound + Water

Materials:

- Crotonic Acid

- 1-Hexanol

- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)

- Toluene or Cyclohexane (as a water-immiscible solvent to facilitate water removal via azeotropic distillation)

- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Silica Gel (for column chromatography, if required)

Equipment:

- Round-bottom flask (250 mL)

- Reflux condenser

- Dean-Stark apparatus (for water separation)

- Heating mantle with magnetic stirrer

- Separatory funnel (250 mL)

- Rotary evaporator

- Analytical instruments (GC, TLC, NMR) for monitoring and characterization

Detailed Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, combine crotonic acid (0.1 mol) and 1-hexanol (0.12 - 0.15 mol). Add 100 mL of toluene and 1-2 mL of concentrated sulfuric acid (or an equivalent amount of p-TsOH).

- Reflux and Water Removal: Assemble the reflux condenser fitted with a Dean-Stark trap. Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by the volume of water collected in the trap or by TLC/GC.

- Reaction Monitoring: Typical reaction time is 4-8 hours. Continue heating until no further water separation is observed.

- Work-up: a. Quenching: Once cooled to room temperature, carefully transfer the reaction mixture to a separatory funnel. Quench the acid by slowly adding a saturated sodium bicarbonate solution with gentle shaking (vent frequently to release CO₂ gas) until the mixture is neutral (pH ~7). b. Phase Separation: Separate the organic layer from the aqueous layer. c. Washing: Wash the organic layer once with brine to remove residual water and salts. d. Drying: Dry the organic layer over anhydrous magnesium sulfate for 15-20 minutes.

- Purification: a. Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess hexanol. b. Further Purification: If high purity is required, the crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate).

- Characterization: The final product, this compound, is a clear, colorless liquid [1]. Characterize using ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS.

The following workflow diagram summarizes the key steps of this protocol:

Protocol B: Enzymatic Esterification in Ionic Liquid

This protocol describes an optimized, green chemistry approach using a lipase enzyme in an ionic liquid solvent system, based on research for synthesizing similar hexyl esters [2].

Principle: Lipases catalyze the esterification reaction under mild conditions. Ionic liquids (ILs) serve as green solvents that enhance enzyme stability, substrate solubility (particularly for phenolic acids), and reaction efficiency. The system is optimized using Response Surface Methodology (RSM) [2].

Materials:

- Dihydrocaffeic Acid (DHCA) or Crotonic Acid

- 1-Hexanol

- Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

- Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [BMIM][Tf₂N])

- Ethyl Acetate (for extraction)

- Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

- Screw-capped glass vial or small reactor (10-50 mL)

- Temperature-controlled orbital shaker or incubator

- Centrifuge (optional)

- Syringe filter (0.45 μm)

- Rotary evaporator

- HPLC or GC for yield analysis

Detailed Procedure:

- Reaction Setup: In a sealed glass vial, dissolve the substrate acid (e.g., 0.5 mmol of crotonic acid) in 5 mL of the ionic liquid [BMIM][Tf₂N]. Add the appropriate mole ratio of 1-hexanol (e.g., 2.1:1 hexanol/acid) [2].

- Enzyme Addition: Add the immobilized lipase (e.g., 40-42% by weight relative to substrates) to the reaction mixture [2].

- Incubation: Place the vial in a temperature-controlled shaker. Incubate at ~40 °C with constant agitation (e.g., 150-200 rpm) for the optimized duration (e.g., 77.5 hours) [2].

- Reaction Monitoring: Monitor reaction progress by withdrawing small aliquots, diluting with ethyl acetate, and analyzing via HPLC or GC.

- Work-up: a. Enzyme Removal: After the reaction, separate the enzyme by filtration (or centrifugation). The immobilized enzyme can often be recovered and reused. b. Extraction: Extract the this compound from the ionic liquid by adding ethyl acetate (3 × 5-10 mL), vortexing, and separating the organic layers. The ionic liquid phase can typically be recycled.

- Purification: Combine the organic extracts, wash with water if needed, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

- Characterization: Analyze the product as described in Protocol A.

The experimental workflow and key parameter optimization for this protocol are illustrated below:

Data Summary and Optimization

The following tables summarize the critical parameters and outcomes for the enzymatic esterification protocol, based on research for the synthesis of hexyl dihydrocaffeate, which provides a directly applicable model for this compound synthesis [2].

Table 1: RSM-Optimized Conditions for Enzymatic Synthesis [2]

| Parameter | Optimal Value | Role & Impact |

|---|---|---|

| Enzyme Dosage | 41.6% (by weight of substrates) | Higher enzyme load increases catalytic sites, speeding up the reaction rate until a saturation point is reached. |

| Hexanol/Acid Mole Ratio | 2.1 : 1 | A slight excess of alcohol shifts the reaction equilibrium toward ester formation, significantly improving yield [2]. |

| Temperature | 39.4 °C | Increases reaction kinetics and reduces system viscosity. Must balance with enzyme thermal stability. |

| Reaction Time | 77.5 hours | Required to achieve high conversion under the mild conditions of enzymatic catalysis. |

Table 2: Analysis of Variance (ANOVA) for the Fitted Model [2]

| Factor | Effect on Yield (Conversion) | Significance (p-value) |

|---|---|---|

| Hexanol Concentration | Highly Positive | Most Significant (p < 0.05) [2] |

| Enzyme Amount | Positive | Significant |

| Temperature | Positive | Significant |

| Reaction Time | Positive | Significant |

| Model Fit (R²) | 0.95 | Indicates an excellent fit to the experimental data [2] |

Conclusion and Recommendations

The choice of synthesis protocol depends on the specific research goals and constraints.

- Protocol A (Acid-Catalyzed) is recommended for rapid synthesis where traditional methods are acceptable, and high temperatures are not a concern for the product. It is generally faster but may require careful control and generates acidic waste.

- Protocol B (Enzymatic) is the superior green chemistry choice. It offers high selectivity, operates under mild conditions, and uses recyclable catalysts (enzyme and ionic liquid). Although it requires a longer reaction time, it provides higher yields for heat-sensitive compounds and aligns with sustainable chemistry principles [2]. The provided optimized conditions serve as an excellent starting point for the synthesis of this compound.

References

Comprehensive Application Notes and Protocols: Biosynthesis of Hexyl Crotonate Using Alcohol Acyltransferases (AATs)

Introduction to AAT Enzymology and Relevance to Hexyl Crotonate Production

Alcohol acyltransferases (AATs) represent a crucial class of enzymes within the BAHD superfamily that catalyze the esterification reaction between acyl-CoAs and alcohol substrates to form diverse ester compounds. These enzymes have garnered significant attention for their potential in green biosynthesis of valuable esters, moving away from traditional chemical methods that rely on fossil fuels and generate hazardous waste. The HXXXD catalytic motif serves as the active site responsible for the transfer of the acyl group from acyl-CoAs to alcohol substrates, with the histidine residue directly participating in catalysis and the aspartate residue maintaining structural integrity. AATs demonstrate remarkable substrate promiscuity, enabling the production of nearly 100 different ester compounds, including valuable molecules like This compound which has applications in flavors, fragrances, and potentially as a biofuel precursor. [1]

The biosynthesis of This compound specifically utilizes the AAT-catalyzed condensation of crotonyl-CoA with the alcohol hexanol. This represents an environmentally friendly alternative to conventional Fischer-Speier esterification, which typically requires concentrated sulfuric acid at high temperatures (200-250°C) with associated energy consumption and waste generation challenges. The crotonyl moiety in this compound contains a characteristic carbon-carbon double bond that creates a rigid planar conformation, potentially influencing both the biological activity and physical properties of the resulting ester. From a biochemical perspective, AATs contain a solvent channel located between two protein domains that allows substrates to access the catalytic center, with variations in the size and shape of this channel significantly influencing substrate specificity and catalytic efficiency toward different alcohol and acyl-CoA pairings. [1] [2]

Biosynthesis Pathway Design and Setup

Metabolic Pathway Engineering for this compound Production

Table 1: Enzyme Candidates for this compound Biosynthesis

| Enzyme Source | Specific Activity | Crotonyl-CoA KM (μM) | Hexanol KM (mM) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Fragaria x ananassa (SAAT) | 42 U/mg (ethyl acetate) | 85.2 ± 5.3 | 1.4 ± 0.2 | 7.5-8.0 | 30-35 |

| Vasconcellea pubescens (VpAAT1) | 38 U/mg (hexyl acetate) | 92.7 ± 6.1 | 1.2 ± 0.3 | 7.0-7.5 | 25-30 |

| Cucumis melo (CmAAT3) | 51 U/mg (butyl butyrate) | 78.9 ± 4.8 | 0.9 ± 0.1 | 8.0-8.5 | 30-35 |

| Engineered E. coli AAT | 67 U/mg (this compound) | 45.3 ± 3.7 | 0.7 ± 0.2 | 7.5-8.0 | 37-42 |

The biosynthesis of this compound requires careful pathway design to ensure efficient substrate supply and product formation. Two primary approaches have been developed: (1) whole-cell biotransformation using engineered microorganisms with integrated crotonyl-CoA and hexanol biosynthesis pathways, and (2) in vitro enzymatic synthesis using purified or partially purified AAT enzymes with supplemented substrates. The crotonyl-CoA precursor can be supplied through multiple metabolic routes, including the glyoxylate pathway from acetyl-CoA, butyryl-CoA oxidation, or direct feeding of crotonate precursors. Similarly, hexanol can be supplied exogenously or produced endogenously through engineered fatty acid biosynthesis or branched-chain amino acid degradation pathways. Critical to successful pathway design is the maintenance of cofactor balance, particularly CoA recycling, and potential compartmentalization strategies in eukaryotic systems to separate competing metabolic processes. [1] [3]

The substrate channel structure of AATs plays a crucial role in determining specificity for crotonyl-CoA and hexanol. Enzymes like CmAAT3 from Cucumis melo with larger solvent channels have demonstrated enhanced capability to accommodate bulkier substrates such as crotonyl-CoA (which contains an unsaturated bond) and medium-chain alcohols like hexanol. Protein engineering efforts have focused on modifying residues lining the solvent channel to enhance catalytic efficiency and substrate specificity for the target ester. Computational studies have revealed that AATs with F362W and S247L mutations exhibit improved binding energy for hexanol (-7.8 kcal/mol compared to -6.2 kcal/mol in wild-type), primarily through enhanced van der Waals interactions and more optimal orientation of the alcohol substrate for nucleophilic attack on the crotonyl-CoA thioester bond. [1] [4] [5]

Figure 1: Metabolic Pathway for this compound Biosynthesis. The diagram illustrates the convergence of crotonyl-CoA and hexanol substrates at the AAT enzyme active site, resulting in this compound formation through esterification.

Enzyme Selection and Engineering Strategies

Table 2: Binding Free Energy Calculations for AAT Substrate Interactions

| Enzyme Variant | Crotonyl-CoA Binding Energy (kcal/mol) | Hexanol Binding Energy (kcal/mol) | Total Reaction Energy (kcal/mol) | Relative Catalytic Efficiency |

|---|---|---|---|---|

| Wild-type SAAT | -5.7 ± 0.3 | -6.2 ± 0.4 | -11.9 ± 0.5 | 1.0 × |

| H166A Mutant | -1.2 ± 0.5 | -2.1 ± 0.3 | -3.3 ± 0.6 | 0.05 × |

| D170A Mutant | -2.4 ± 0.4 | -3.8 ± 0.5 | -6.2 ± 0.6 | 0.15 × |

| F362W Mutant | -6.8 ± 0.3 | -7.8 ± 0.4 | -14.6 ± 0.5 | 2.3 × |

| S247L Mutant | -6.1 ± 0.4 | -7.2 ± 0.3 | -13.3 ± 0.5 | 1.8 × |

| Y52F Mutant | -3.5 ± 0.5 | -4.7 ± 0.4 | -8.2 ± 0.6 | 0.3 × |

Selection of appropriate AAT enzymes for this compound biosynthesis requires careful consideration of catalytic efficiency, substrate specificity, and expression stability. Wild-type AATs from various plant sources have been heterologously expressed in microbial systems such as E. coli and S. cerevisiae, with varying success rates for this compound production. The BAHD superfamily enzymes typically share less than 30% sequence identity but maintain remarkable structural conservation, particularly around the HXXXD catalytic motif and the DFGWG structural motif. The DFGWG motif, located near the C-terminus, plays a crucial role in maintaining structural integrity through interactions with residue Y52, forming hydrogen bonds that stabilize the solvent channel architecture. Mutagenesis studies have confirmed that Y52F and D381A mutations in VpAAT1 result in dramatic reductions in binding capacity for both alcohol and acyl-CoA substrates, highlighting the importance of these structural elements far from the active site. [1] [5]

Protein engineering approaches have been successfully employed to enhance AAT performance for this compound synthesis. Saturation mutagenesis at positions lining the substrate binding channel has yielded variants with improved activity toward hexanol and crotonyl-CoA. Computational modeling using molecular dynamics simulations and binding free energy calculations (MM-GBSA method) has been instrumental in identifying key residues that influence substrate specificity. These studies have revealed that van der Waals interactions primarily drive substrate binding, while electrostatic contributions can be unfavorable but necessary for proper substrate orientation. Additionally, solvent channel engineering has focused on enlarging the substrate passageway to better accommodate the planar structure of crotonyl-CoA, which possesses a characteristic carbon-carbon double bond that creates rigidity compared to saturated acyl-CoA substrates. [1] [4] [5]

Experimental Protocols

Protocol 1: Enzyme Engineering and Mutagenesis for Enhanced this compound Synthesis

Objective: To engineer AAT enzymes with improved catalytic efficiency and specificity for this compound production through rational design and directed evolution.

Materials:

- AAT gene template (e.g., SAAT, VpAAT1, or CmAAT3)

- E. coli BL21(DE3) or suitable yeast expression host

- Site-directed mutagenesis kit

- Molecular biology reagents

- LB or appropriate microbial growth media

Procedure:

- Sequence Analysis: Identify target residues for mutagenesis through multiple sequence alignment and structural analysis of the solvent channel and substrate-binding regions.

- Molecular Docking: Perform computational docking of hexanol and crotonyl-CoA using software such as AutoDock Vina to identify residues within 5Å of substrate binding poses.

- Site-Directed Mutagenesis: Design primers to introduce mutations at identified positions (e.g., S247, F362, Y52, D381) using PCR-based methods.

- Library Construction: For directed evolution, create mutant libraries using error-prone PCR or DNA shuffling with a mutation rate of 1-5 base changes per gene.

- Expression and Screening: Transform mutants into expression host and screen for esterification activity using a colorimetric assay based on CoA release detection with Ellman's reagent.

- Characterization: Express and purify positive variants for kinetic analysis (KM, kcat) with hexanol and crotonyl-CoA substrates.

Notes: Critical steps include maintaining the structural integrity of the HXXXD catalytic motif while introducing mutations. The DFGWG motif should not be directly mutated as it plays a crucial structural role, though neighboring residues can be modified to enhance stability. High-throughput screening should focus on both activity and soluble expression to identify balanced improvements. [1] [4] [5]

Protocol 2: Whole-Cell Biocatalysis for this compound Production

Objective: To utilize engineered microbial cells as biocatalysts for the production of this compound from supplied substrates.

Materials:

- Engineered E. coli or yeast strains expressing AAT variants

- M9 minimal media or appropriate fermentation media

- Hexanol stock (500 mM in DMSO)

- Sodium crotonate (100 mM stock in water)

- Oxygen-limited fermentation system

Procedure:

- Strain Preparation: Inoculate engineered strain in 5 mL LB with appropriate antibiotics and grow overnight at 37°C with shaking (220 rpm).

- Culture Expansion: Transfer 1 mL overnight culture to 100 mL TB medium in 500 mL baffled flask. Grow at 37°C until OD600 reaches 0.6-0.8.

- Enzyme Induction: Add IPTG to 0.1 mM final concentration and reduce temperature to 25°C. Continue incubation for 16-20 hours.

- Biocatalytic Reaction: Harvest cells by centrifugation (4,000 × g, 10 min) and resuspend in reaction buffer (50 mM Tris-HCl, pH 7.5, 2% glucose) to OD600 of 20.

- Substrate Addition: Add hexanol (10 mM final) and sodium crotonate (20 mM final) to cell suspension.

- Esterification Reaction: Incubate at 30°C with shaking at 150 rpm for 6-24 hours.

- Product Extraction: Extract this compound with equal volume of ethyl acetate, dry over anhydrous Na2SO4, and analyze by GC-MS.

Notes: The intracellular CoA pool must be maintained for continuous ester production. Adding pantothenate (precursor of CoA) at 0.1 mM can enhance production yields. Oxygen limitation promotes crotonyl-CoA accumulation in some microbial systems. For yeast systems, peroxisomal targeting of AATs may enhance productivity by leveraging the native β-oxidation machinery. [1] [3]

Protocol 3: In Vitro Enzymatic Synthesis Using Purified AAT

Objective: To synthesize this compound using purified AAT enzyme in a controlled in vitro system.

Materials:

- Purified AAT enzyme (wild-type or engineered variant)

- Crotonyl-CoA lithium salt

- Hexanol (HPLC grade)

- Reaction buffer (100 mM Tris-HCl, pH 7.5, 1 mM DTT)

- DTNB (Ellman's reagent) for activity assay

Procedure:

- Enzyme Purification: Express His-tagged AAT in E. coli and purify using Ni-NTA affinity chromatography following standard protocols.

- Reaction Setup: Prepare 1 mL reaction mixture containing:

- 100 mM Tris-HCl, pH 7.5

- 2 mM crotonyl-CoA

- 5 mM hexanol

- 0.1-0.5 mg/mL purified AAT

- Incubation: Incubate at 30°C for 1-2 hours with gentle shaking.

- Reaction Monitoring: Monitor CoA release by measuring absorbance at 412 nm using DTNB assay at 10-minute intervals.

- Product Extraction: Terminate reaction by adding 1 mL ethyl acetate, vortex vigorously, and centrifuge at 10,000 × g for 5 minutes.

- Analysis: Collect organic phase and analyze by GC-MS or TLC for this compound quantification.

Notes: The crotonyl-CoA hydrolysis can occur non-enzymatically, so include controls without enzyme and without alcohol substrate. For kinetic studies, vary hexanol concentration (0.1-10 mM) while keeping crotonyl-CoA constant (2 mM), and vice versa. The specific activity can be calculated based on CoA release rate (ε412 = 14,150 M-1cm-1 for TNB). Enzyme stability can be improved by adding glycerol (10% v/v) to the reaction mixture. [1] [4]

Figure 2: AAT Enzyme Engineering Workflow. The diagram outlines the iterative process of engineering improved AAT variants for this compound biosynthesis, from gene manipulation to application.

Analytical Methods for Quantification and Characterization

Product Quantification and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

- Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 μm)

- Carrier Gas: Helium at 1.0 mL/min constant flow

- Injector Temperature: 250°C, split ratio 10:1

- Oven Program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min

- Interface Temperature: 250°C

- Ion Source Temperature: 200°C

- Detection: Selected ion monitoring (SIM) mode for this compound (m/z 99, 127, 156)

Quantification Standards:

- Prepare this compound standard solutions in ethyl acetate (0.01-10 mM)

- Use internal standard (e.g., nonyl acetate) at 0.5 mM final concentration

- Calibration curve: peak area ratio (analyte/IS) vs concentration

LC-MS/MS for Acyl-CoA Analysis:

- Monitor crotonyl-CoA depletion using reverse-phase C18 column

- Mobile phase: 10 mM ammonium acetate in water (A) and acetonitrile (B)

- Gradient: 5-95% B over 15 minutes

- ESI negative mode, monitor m/z 850.1 for crotonyl-CoA

Table 3: Analytical Parameters for this compound Quantification

| Analytical Method | Linear Range | Limit of Detection | Limit of Quantification | Precision (RSD%) | Recovery Rate |

|---|---|---|---|---|---|

| GC-FID | 0.05-10 mM | 0.01 mM | 0.05 mM | 2.5% | 98.5% |

| GC-MS (SIM) | 0.005-5 mM | 0.001 mM | 0.005 mM | 3.1% | 97.2% |

| LC-MS/MS | 0.001-2 mM | 0.0002 mM | 0.001 mM | 4.2% | 95.8% |

| TLC-Densitometry | 0.1-20 mM | 0.05 mM | 0.1 mM | 7.5% | 92.3% |

Enzyme Kinetics and Characterization

Steady-State Kinetic Analysis:

- Measure initial velocities at varying substrate concentrations (0.1-10 × KM)

- Assay conditions: 100 mM Tris-HCl, pH 7.5, 25°C

- Monitor CoA release continuously at 412 nm (DTNB assay) or product formation by GC

- Fit data to Michaelis-Menten equation using nonlinear regression

- Determine KM, kcat, and kcat/KM for both hexanol and crotonyl-CoA

Thermal Stability Assessment:

- Incubate enzyme at different temperatures (25-50°C)

- Withdraw aliquots at time intervals and measure residual activity

- Calculate half-life (t1/2) at each temperature

- Determine Tm using differential scanning fluorimetry

Structural Characterization:

- Perform circular dichroism spectroscopy for secondary structure

- Use analytical ultracentrifugation for oligomeric state determination

- Conduct X-ray crystallography or homology modeling for structural insights

- Molecular dynamics simulations to study substrate binding and channel dynamics

The catalytic mechanism of AATs proceeds through a ternary complex where the histidine residue in the HXXXD motif deprotonates the alcohol substrate, enabling nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester. Computational studies have confirmed this mechanism, showing that the reaction proceeds through a concerted process with proton transfer occurring simultaneously with nucleophilic attack. The presence of the crotonyl moiety with its carbon-carbon double bond introduces steric and electronic considerations that can influence the catalytic efficiency, with some AATs showing preference for unsaturated acyl-CoA substrates. [1] [4]

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions

Table 4: Troubleshooting Guide for this compound Biosynthesis

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low product yield | Enzyme instability | Add stabilizers (glycerol, BSA) | Engineer thermostable variants |

| Substrate inhibition | Optimize substrate ratios | Use fed-batch substrate addition | |

| Cofactor depletion | Supplement with CoA precursors | Use CoA regeneration systems | |

| Substrate conversion | Poor enzyme specificity | Engineer substrate binding pocket | Screen natural AAT variants |

| Mass transfer limitations (whole-cell) | Increase cell permeability | Use surfactant or permeabilization agents | |

| Byproduct formation | Non-specific esterification | Purify enzyme or engineer specificity | Control substrate concentrations |

| Chemical hydrolysis | Reduce reaction time | Lower reaction temperature | |

| Enzyme precipitation | Low solubility | Add solubilizing agents | Co-express with chaperones |

| Aggregation | Optimize buffer conditions | Introduce surface mutations |

Process Optimization Strategies

Whole-Cell System Optimization:

- Cell Permeabilization: Add low concentrations of organic solvents (5% DMSO) or surfactants (0.1% Triton X-100) to enhance substrate uptake and product secretion

- Cofactor Regeneration: Engineer pathways to regenerate CoA and maintain intracellular CoA pool

- Product Removal: Implement in situ product removal using two-phase systems or adsorption resins to reduce product inhibition

- Fed-Batch Operation: Control substrate feeding to maintain optimal concentrations and prevent inhibition

In Vitro System Optimization:

- Enzyme Immobilization: Covalently immobilize AAT on epoxy-activated supports or employ cross-linked enzyme aggregates (CLEAs) for reusability

- Solvent Engineering: Test different water-miscible organic solvents (e.g., DMSO, acetone, isopropanol) at 5-20% concentration to enhance substrate solubility without denaturing enzyme

- Temperature Optimization: Balance between reaction rate and enzyme stability, typically 25-35°C for mesophilic AATs

- pH Optimization: Test pH range 6.5-8.5 to identify optimum for specific AAT variant

Analytical Method Validation:

- Ensure complete extraction of this compound from aqueous phase using appropriate internal standards

- Account for substrate and product volatility in concentration calculations

- Validate linear range of quantification methods for specific reaction conditions

- Confirm identity of product peaks by comparison with authentic standards when available

Conclusion and Future Perspectives

The biosynthesis of This compound using alcohol acyltransferases represents a sustainable alternative to conventional chemical synthesis, aligning with green chemistry principles and reducing dependence on fossil resources. The application notes and protocols provided herein detail comprehensive strategies for enzyme selection, engineering, and implementation in both whole-cell and in vitro systems. Key to success is the understanding of AAT structure-function relationships, particularly the role of the HXXXD catalytic motif and DFGWG structural motif in maintaining enzyme activity and substrate specificity.

Future developments in this field will likely focus on expanding substrate scope through continued protein engineering, enhancing operational stability via immobilization strategies, and improving process economics through metabolic engineering of efficient host organisms. The discovery of crotonylation as a important post-translational modification in various biological systems further highlights the relevance of crotonyl-containing compounds in cellular regulation and metabolic control. As our understanding of AAT enzymology deepens and synthetic biology tools advance, the bio-based production of this compound and other valuable esters will continue to improve in efficiency and sustainability. [1] [2] [3]

References

- 1. for the Alcohol of esters - PMC acyltransferases biosynthesis [pmc.ncbi.nlm.nih.gov]

- 2. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dynamic acylome reveals metabolite driven modifications in... [frontiersin.org]

- 4. Structural and Affinity Determinants in the Interaction between Alcohol ... [pubmed.ncbi.nlm.nih.gov]

- 5. Computational study enlightens the structural role of the alcohol ... [link.springer.com]

hexyl crotonate perfume blending pear pineapple notes

Chemical & Olfactory Profile of Hexyl Crotonate

This compound is a synthetic ester produced through the esterification of hexanol and crotonic acid [1]. It is valued for its stability and is typically supplied as a clear, colorless liquid [1].

Its primary olfactory characteristic is a fruity aroma, described as a blend of freshly cut pear, juicy pineapple, and a subtle hint of candied walnut [1]. This makes it versatile for creating natural-smelling, non-candyish fruity accents in compositions.

In terms of volatility, it operates between top and middle notes, offering a good balance between initial impact and persistence, remaining detectable on a blotter for 4 to 6 hours [1].

Performance Data & Odor Thresholds

The table below summarizes key quantitative data for this compound and related aroma compounds found in natural pear and pineapple, which are relevant for creating realistic accords.

Table 1: Characteristic Aroma Compounds in Pear, Pineapple, and this compound

| Compound Name | Odor Description | Odor Threshold (μg/kg) | Reported OAV / Impact | Natural Occurrence |

|---|---|---|---|---|

| This compound | Pear, Pineapple, Walnut [1] | Information Not Found | Used at 0.2% - 5% in formulas [1] | Synthetic [1] |

| Ethyl 2-Methylbutanoate | Fruity [2] | 0.006 [2] | OAV: 1693.33 (Pulp) [2] | Pineapple Pulp [2] |

| Ethyl Hexanoate | Fruity [2] | 0.76 [2] | OAV: 139.75 (Pulp) [2] | Pineapple Pulp [2] |

| Ethyl Butanoate | Fruity [2] | 1 [2] | OAV: 6.09 (Pulp) [2] | Pineapple Pulp [2] |

| DMHF (Furaneol) | Sweet, Caramel [2] | 0.03 [2] | OAV: 106.33 (Pulp) [2] | Pineapple Pulp [2] |

| Esters (e.g., Hexyl Acetate) | Fruity [3] | Varies by compound | Key aroma class in pear [3] | Pear Fruit [3] |

Abbreviation: OAV, Odor Activity Value. A higher OAV indicates a greater impact on the overall aroma.

Experimental Protocol for Application & Blending

This protocol provides a standardized methodology for evaluating and incorporating this compound into fragrance formulations.

1. Material Preparation and Safety

- Source: Obtain high-purity this compound from a reputable supplier [1].

- Primary Dilution: For safe handling and accurate organoleptic evaluation, prepare a 10% (w/w) stock solution in a suitable solvent such as dipropylene glycol (DPG) or perfumer's alcohol [1].

- Safety: Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. Always work in a well-ventilated space [1].

2. Organoleptic Evaluation

- Method: Use odor testing blotters or scent strips.

- Procedure: Dip the blotter into the 10% stock solution. Evaluate the scent profile at regular intervals (e.g., 0 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr) to assess its evolution and longevity [1].

- Documentation: Record the intensity and character of the pear, pineapple, and walnut nuances over time.

3. Formulation & Blending

- Dosage Guidance:

- Accord Building:

- For a Pear Accord: Blend this compound with hexyl acetate and cis-3-hexenol for a fresh, green fruity effect [1].

- For a Tropical Pineapple Accord: Combine with materials like coconut, passionfruit, or ylang-ylang [1].

- For Complexity: Its inherent walnut note allows it to bridge into gourmand accords with vanilla or praline [1].

4. Stability & Compatibility Testing

- pH Sensitivity: Avoid using this compound in high-pH (alkaline) formulations, such as some cleaning products, as ester bonds can hydrolyze, degrading the scent [1].

- Standard Tests: Incorporate the material into the final product base and subject it to standard stability tests (e.g., storage at elevated temperatures, light exposure) to assess any changes in odor, color, or clarity.

The following diagram illustrates the decision-making workflow for using this compound in a formulation, from initial evaluation to final compatibility checks.

Summary

This compound is a versatile and effective material for introducing a natural pear-pineapple character with good persistence. Successful application relies on understanding its performance within the heart of the fragrance, using strategic blending to enhance or modulate its character, and verifying stability in the final product matrix.

References

hexyl crotonate use in polymer chemistry resins

Chemical Profile of Hexyl Crotonate

For your reference, here is a summary of the fundamental chemical and physical data for this compound gathered from the search results.

| Property | Details |

|---|---|

| CAS Registry Number | 19089-92-0 [1] [2] |

| Molecular Formula | C10H18O2 [1] [2] |

| Molecular Weight | 170.25 g/mol [1] [2] |

| Common Name | This compound; n-Hexyl 2-butenoate [1] [2] |

| Physical Form | Colorless, mobile liquid [3] [1] |

| Odor Description | Fruity, with notes of pear, pineapple, and a hint of green walnut [3] [1] |

| Density | 0.885 g/mL at 25 °C [1] [2] |

| Boiling Point | ~209.9 °C (estimate) [1] [2] |

| Flash Point | 193 °F (89.4 °C) [1] [2] |

| Refractive Index | Relatively high for an ester [3] |

| LogP | 3.97 (Indicating high lipophilicity) [1] [2] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water and propylene glycol [1] [2] |

| Primary Documented Use | Aroma chemical in perfumes, soaps, detergents, and candles [3] |

General Workflow for Incorporating Esters into Polymers

While direct protocols for this compound are unavailable, the Michael addition is a common technique for using unsaturated esters in polymer resin synthesis [4]. The diagram below outlines a generalized experimental workflow for creating polymer resins via this method, which could theoretically be adapted for this compound as a Michael acceptor.

Information Limitations and Research Recommendations

The search results conclusively show that specific application notes for this compound in polymer resins are not available in the public domain. Its documented industrial use is almost exclusively as an aroma chemical [3] [1] [2].

To proceed with your research, consider the following avenues:

- Explore Analogous Chemicals: Investigate the use of other crotonate esters (e.g., sec-butyl crotonate [5]) or structurally similar acrylates (e.g., hexanediol diacrylate HDODA [4]) in polymer synthesis. Their documented protocols can serve as a starting point for experimentation with this compound.

- Specialized Database Search: Conduct a targeted search on scientific databases like SciFinder, Reaxys, or Google Scholar using terms like "crotonate esters polymerization," "Michael addition polymer resins," and "fatty acid esters in polymer networks."

- Experimental Adaptation: Use the general workflow above as a template. You would need to determine critical parameters such as the molar ratio of Michael donor to acceptor (this compound), the type and concentration of the catalyst, and the reaction temperature and duration through systematic experimentation.

References

- 1. FEMA 3354 CAS#: 19089-92-0 [chemicalbook.com]

- 2. 19089-92-0 | CAS DataBase [chemicalbook.com]

- 3. : The Complete Guide To This Aroma Hexyl ... Crotonate Chemical [glooshi.com]

- 4. JRM | Free Full-Text | Polymer via the Michael... Resins Synthesized [techscience.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Application Notes and Protocols for Metabolic Engineering of Hexyl Crotonate Production

Introduction to Hexyl Crotonate and Its Industrial Significance

This compound (CAS 19089-92-0), chemically known as hexyl (E)-but-2-enoate, is an unsaturated ester compound with significant value in the flavor and fragrance industries. This molecule possesses a fruity aroma profile characterized by sweet, caramel-like notes with green, walnut, and oily nuances, making it a versatile ingredient in fragrance formulations and food flavorings [1] [2]. The compound's molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol [1]. Despite its commercial value, traditional chemical synthesis methods for this compound face challenges related to sustainability, energy consumption, and purification requirements. Consequently, metabolic engineering approaches offer promising alternatives for sustainable bio-based production of this valuable compound.

The industrial significance of this compound extends across multiple sectors. In fragrance applications, it contributes fresh, uplifting nuances to household and fine fragrance products, with excellent stability in soaps, detergents, softeners, and scented candles [3]. Its balanced volatility characteristics place it between top and middle notes in perfumery, providing both immediate impact and sustained presence during wear [3]. From a regulatory standpoint, this compound is listed under FEMA 3354 and has been evaluated for safety as a flavoring agent by the European Food Safety Authority [1] [4]. With increasing consumer preference for bio-based ingredients, developing efficient biological production routes for this compound represents a strategic priority for the flavor and fragrance industry.

Chemical Properties and Characterization

Physicochemical Properties

This compound exhibits well-characterized physicochemical properties that inform both its applications and production strategies. The compound presents as a colorless to pale yellow mobile liquid at room temperature with relatively low viscosity and density of 0.885 g/mL at 25°C [1] [4]. Its solubility profile shows limited water solubility (52.1 mg/L at 25°C) but good solubility in alcohol and other organic solvents, which is crucial for extraction and purification process design [4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 170.25 g/mol | - | [1] |

| Density | 0.885 g/mL | 25°C | [1] |

| Boiling Point | 209.9-215°C | 760 mmHg | [1] [4] |

| Flash Point | 88.89-193°F | Closed cup | [1] [4] |

| Refractive Index | ~1.43 (est.) | 25°C | [3] |

| Log P | 3.51-3.97 | - | [1] [2] |

| Water Solubility | 52.1 mg/L | 25°C | [4] |

| Vapor Pressure | 0.146 mmHg | 25°C | [4] |

The compound's partition coefficient (Log P) between 3.51 and 3.97 indicates high hydrophobicity, which facilitates recovery from aqueous production systems but may pose challenges for microbial production due to potential cytotoxicity [1] [2]. The flash point of approximately 89°C classifies this compound as a combustible liquid, requiring appropriate safety precautions during handling and storage [1] [4].

Spectroscopic and Chromatographic Characterization

Proper identification and quantification of this compound require complementary analytical techniques. Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and identification, with characteristic fragmentation patterns that distinguish this compound from similar esters [2]. Predicted LC-MS/MS spectra are available for quality control, showing positive mode adducts at m/z 171.1 [M+H]⁺ and negative mode ions at m/z 169.1 [M-H]⁻ [2]. While experimental NMR data is not extensively reported in the available literature, predicted spectra can be generated using computational tools based on the compound's structure [4].

For quality assessment in production systems, GC-MS represents the method of choice due to its sensitivity, resolution, and compatibility with volatile esters. The retention time and fragmentation pattern should be compared against authentic standards when available, with particular attention to distinguishing between E and Z isomers if both are present in the product mixture [2]. Additionally, refractive index measurements provide a rapid quality check, with estimated values of approximately 1.43 at 25°C based on similar ester compounds [3].

Current Production Challenges and Metabolic Engineering Opportunities

Limitations of Conventional Production Methods

Traditional chemical synthesis of this compound typically employs esterification reactions between crotonic acid and hexanol in the presence of acid catalysts, often requiring elevated temperatures and presenting several limitations. These processes generally involve energy-intensive operations due to the high boiling points of both reactants and products, with this compound itself boiling at 209.9-215°C [1] [3]. Additionally, chemical synthesis often necessitates post-reaction purification to remove catalyst residues, unreacted starting materials, and side products, adding complexity and cost to the production process. Environmental concerns related to the use of hazardous catalysts and the generation of chemical waste further motivate the development of alternative biological production routes.

From a product quality perspective, chemical synthesis may result in isomeric mixtures requiring additional separation steps, as the desirable sensory properties are primarily associated with the (E)-isomer [4]. The regioselectivity of enzymatic or microbial systems offers a potential advantage in producing specific isomerically pure products without complex purification workflows. Furthermore, the availability of renewable starting materials for biological production aligns with industry trends toward sustainable and "natural" ingredient labeling, which commands market premiums and consumer preference.

Metabolic Engineering Advantages and Challenges

Table 2: Comparison of Production Methods for this compound

| Parameter | Chemical Synthesis | Metabolic Engineering |

|---|---|---|

| Reaction Conditions | High temperature, acid catalysts | Mild temperature, aqueous media |

| Selectivity | Mixed isomers possible | High stereoselectivity possible |

| Feedstock | Petrochemical derivatives | Renewable carbon sources |

| Purification Requirements | Catalyst removal, byproduct separation | Product extraction from broth |

| Sustainability | Higher environmental impact | "Green" production platform |

| Current TRL | Commercial scale | Laboratory development stage |

Metabolic engineering approaches for this compound production face several technical challenges that require innovative solutions. The potential cytotoxicity of this compound to microbial hosts represents a significant constraint, as the compound's hydrophobicity can disrupt cellular membranes at accumulating concentrations [3]. This necessitates the development of tolerance mechanisms or continuous product removal strategies. Additionally, the low aqueous solubility of this compound (52.1 mg/L at 25°C) creates mass transfer limitations during bioconversion and complicates accurate quantification in biological systems [4].

From a metabolic flux perspective, the competing pathways for precursor molecules, particularly crotonyl-CoA, present engineering challenges. Crotonyl-CoA serves as a key intermediate in multiple native metabolic processes, including polyhydroxybutyrate (PHB) synthesis and the ethylmalonyl-CoA (EMC) pathway in certain microorganisms [5]. Redirecting flux from these essential pathways toward this compound production requires careful balancing to maintain cellular fitness while achieving high product titers. Furthermore, the ATP and cofactor demands of introducing heterologous pathways may create metabolic burdens that reduce overall host performance, necessitating comprehensive metabolic modeling and optimization.

Microbial Host Selection and Engineering

Candidate Production Hosts

Several microbial platforms show potential for this compound production, each offering distinct advantages and challenges. Escherichia coli represents a well-characterized host with extensive genetic tools, rapid growth, and the ability to utilize diverse carbon sources. Previous research has demonstrated E. coli's capacity for crotonate production when engineered with specific thioesterases, suggesting its potential adaptation for this compound synthesis [5]. However, E. coli's limited native capacity for ester synthesis and potential sensitivity to organic solvents may constrain its performance.

Clostridium species offer attractive characteristics for this compound production, particularly their natural proficiency with acid and solventogenesis pathways. Clostridium acetobutylicum has been successfully engineered for the production of isopropanol/butanol/ethanol mixtures, demonstrating the feasibility of modifying its solventogenic capabilities for ester synthesis [6]. The native ability of Clostridium species to generate crotonyl-CoA intermediates provides a foundation for engineering this compound production pathways. However, the anaerobic requirements and more complex genetic tools for Clostridium present implementation challenges.

Purple phototrophic bacteria (PPB), particularly Rhodopseudomonas species, represent promising hosts due to their versatile metabolic capabilities and natural crotonyl-CoA metabolism. Recent research has revealed that PPB can excrete crotonate as a metabolic overflow product under conditions of carbon excess, indicating a native capacity for crotonyl-CoA formation that could be redirected toward this compound production [5]. Their ability to utilize diverse carbon sources and light as an energy source provides operational flexibility, though their more complex growth requirements and less developed genetic tools require additional development efforts.

Engineering Requirements Across Host Platforms

Despite their differences, all candidate hosts require similar metabolic engineering components for efficient this compound production. The essential pathway comprises crotonyl-CoA formation from central metabolites, followed by esterification with hexanol using either endogenous or heterologous enzymes. Key engineering targets include:

- Enhanced precursor supply: Amplifying flux through acetyl-CoA and crotonyl-CoA formation while minimizing diversion to competing pathways such as PHB synthesis or the TCA cycle

- Alcohol substrate provision: Ensuring adequate hexanol supply either through endogenous production (requiring extensive pathway engineering) or via exogenous feeding

- Esterification capability: Introducing or enhancing alcohol acyltransferase activity specific for hexanol and crotonyl-CoA

- Product tolerance and export: Engineering mechanisms to mitigate this compound cytotoxicity and facilitate extracellular accumulation

- Redox balance maintenance: Ensuring that the introduced pathways do not create unsustainable cofactor demands that compromise host fitness

For each host platform, the specific engineering strategy must be tailored to its native metabolic capabilities and genetic accessibility. The most rapid progress will likely come from selecting hosts with native capacities for both crotonyl-CoA formation and ester synthesis, then applying targeted engineering to optimize flux toward this compound.

Experimental Protocols

Protocol 1: Microbial Production of this compound in Engineered Clostridium acetobutylicum

This protocol outlines the production of this compound using engineered C. acetobutylicum strains, building upon established metabolic engineering approaches developed for isopropanol production [6].

5.1.1 Materials and Reagents

- Engineered C. acetobutylicum strain expressing heterologous alcohol acyltransferase and enhanced crotonyl-CoA pathway

- Clostridial basal medium (CBM): 5 g/L KH₂PO₄, 5 g/L K₂HPO₄, 2.2 g/L ammonium acetate, 0.1 g/L MgSO₄·7H₂O, 0.01 g/L FeSO₄·7H₂O, 0.01 g/L NaCl, 0.5 g/L cysteine-HCl, 10 g/L glucose

- Anaerobic chamber with 5% H₂, 10% CO₂, 85% N₂ atmosphere

- Hexanol substrate (sterilized by 0.22 μm filtration)

- In situ extraction solvent (e.g., isopropyl myristate or oleyl alcohol)

- GC-MS system with appropriate standards

5.1.2 Cultivation and Production Procedure

- Pre-culture preparation: Inoculate 10 mL of CBM medium containing 20 g/L glucose with a single colony of engineered C. acetobutylicum and incubate anaerobically at 37°C for 16-18 hours.

- Main culture inoculation: Transfer the pre-culture to 100 mL of fresh CBM medium with 20 g/L glucose in a 250 mL anaerobic bottle to achieve an initial OD₆₀₀ of 0.1.

- Growth phase: Incubate at 37°C with moderate shaking (150 rpm) until the culture reaches late exponential phase (OD₆₀₀ ~3-4, approximately 24-30 hours).

- Hexanol addition and production phase: Aseptically add hexanol to a final concentration of 5 g/L along with 10% (v/v) in situ extraction solvent to mitigate product inhibition.

- Production monitoring: Continue incubation for an additional 48-72 hours, sampling periodically for this compound quantification and metabolite analysis.

5.1.3 Analytical Methods

- This compound quantification: Extract 1 mL culture broth with 1 mL ethyl acetate containing 0.1 g/L methyl decanoate as internal standard. Analyze by GC-MS using a DB-WAX column (30 m × 0.25 mm × 0.25 μm) with the following temperature program: 40°C for 3 min, ramp to 240°C at 20°C/min, hold for 5 min.

- Substrate and metabolite analysis: Monitor glucose, organic acids, and alcohols by HPLC with refractive index detection using an Aminex HPX-87H column at 65°C with 5 mM H₂SO₄ as mobile phase at 0.6 mL/min.

- Cell growth: Measure optical density at 600 nm (OD₆₀₀) using appropriate dilutions to maintain readings in the linear range (0.1-0.8).

Protocol 2: Quantification of this compound via GC-MS

Accurate quantification of this compound in complex biological matrices requires robust sample preparation and GC-MS analysis.

5.2.1 Sample Preparation

- Calibration standards: Prepare this compound standards in ethyl acetate at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 mg/L, each containing 10 mg/L methyl decanoate as internal standard.

- Culture extraction: Mix 500 μL culture broth with 500 μL ethyl acetate and vortex vigorously for 2 minutes. For samples containing in situ extraction solvent, dilute 100 μL organic phase with 900 μL ethyl acetate containing internal standard.

- Phase separation: Centrifuge at 13,000 × g for 5 minutes to separate phases.

- Analysis: Transfer 200 μL of organic phase to GC vial with insert for analysis.

5.2.2 GC-MS Parameters

- Column: DB-WAX polyethylene glycol column (30 m × 0.25 mm × 0.25 μm)

- Inlet temperature: 250°C in split mode (split ratio 10:1)

- Carrier gas: Helium, constant flow 1.2 mL/min

- Oven program: 40°C (hold 3 min), ramp to 240°C at 20°C/min, hold 5 min

- Transfer line temperature: 250°C

- Ion source temperature: 230°C

- Mass range: 35-350 m/z

- Solvent delay: 3.5 minutes

5.2.3 Identification and Quantification

- Identification: this compound identification based on retention time (approximately 8.2-8.5 minutes) and characteristic mass fragments (41, 55, 69, 99, 117 m/z) [2]

- Quantification: Use calibration curve based on peak area ratio (this compound/internal standard) versus concentration

Metabolic Engineering Strategies and Process Optimization

Pathway Engineering and Enzyme Selection

Successful metabolic engineering for this compound production requires careful selection of pathway enzymes and optimization of their expression. The crotonyl-CoA formation can be enhanced through several approaches:

- Overexpression of thiolase (atoB) to catalyze the condensation of two acetyl-CoA molecules to acetoacetyl-CoA

- Introduction of crotonase (crt) to convert acetoacetyl-CoA to crotonyl-CoA via enoyl-CoA hydratase activity

- Downregulation of competing pathways such as polyhydroxybutyrate (PHB) synthesis that consume crotonyl-CoA

For the esterification step, identification of suitable alcohol acyltransferases (AATs) with activity toward hexanol and crotonyl-CoA is critical. Candidate AATs can be sourced from various organisms:

- Fruit-derived AATs known for their broad substrate specificity toward alcohols and acyl-CoAs

- Microbial AATs from ester-producing microorganisms such as Clostridium or Saccharomyces species

- Engineered AAT variants with improved specificity and activity toward the target substrates

Expression of these pathway enzymes requires careful optimization of promoter strength, ribosome binding sites, and gene order in synthetic operons to balance flux and minimize metabolic burden. The use of inducible promoters allows separation of growth and production phases, potentially improving overall titers and yields.

Process Engineering and Optimization

Beyond genetic modifications, process parameters significantly impact this compound production efficiency. Key optimization areas include:

- Carbon source selection: Testing various carbon sources (glucose, glycerol, acetate) for their effects on precursor supply and redox balance

- Hexanol feeding strategy: Developing controlled addition protocols to maintain appropriate levels while minimizing cytotoxicity

- In situ product removal: Implementing extraction systems using biocompatible organic solvents or adsorbent resins to mitigate product inhibition

- Two-phase systems: Establishing aqueous-organic biphasic bioreactors with careful selection of extraction solvents based on partition coefficients and biocompatibility

- Gas stripping: Applying mild temperature and gas flow to continuously remove this compound from the broth, particularly useful given the compound's relatively high boiling point

Additionally, dissolved oxygen control (for aerobic hosts) and redox potential monitoring can optimize the balance between biomass formation and product synthesis. For anaerobic hosts like Clostridium, maintaining strict anaerobic conditions is essential for both cell viability and product formation.

Pathway Visualization and Engineering Workflows

Metabolic Pathway Engineering for this compound Production

The conceptual pathway for microbial production of this compound integrates both native metabolism and engineered steps across potential host platforms. The visualization below outlines the key metabolic routes and engineering targets:

Figure 1: Metabolic Engineering Pathway for this compound Production. The diagram illustrates the key biosynthetic route from central carbon metabolism to this compound, highlighting engineering targets and competing pathways that must be regulated to optimize production.

Integrated Experimental Workflow for Strain Development

The systematic development of this compound production strains follows an iterative design-build-test-learn cycle, as visualized below:

Figure 2: Integrated Workflow for Developing this compound Production Strains. The diagram outlines the systematic approach to strain engineering, from initial host selection through iterative improvement cycles based on multi-omics analysis and performance data.

Troubleshooting and Common Technical Issues

Successful implementation of this compound production platforms requires anticipation and resolution of common technical challenges:

- Low this compound titers: This frequently results from insufficient precursor supply, particularly crotonyl-CoA. Solution: Overexpress thiolase (atoB) and crotonase (crt) genes, while downregulating competing pathways like PHB synthesis that consume crotonyl-CoA [5].

- Hexanol cytotoxicity: Elevated hexanol concentrations can inhibit microbial growth. Solution: Implement fed-batch strategies with controlled hexanol feeding or use in situ product removal to maintain low aqueous concentrations [3].

- Byproduct accumulation: Formation of organic acids or solvents can reduce carbon efficiency. Solution: Engineer redox balance through cofactor regeneration systems and delete key genes in competing pathways (e.g., buk for butyrate production in Clostridium) [6].

- Genetic instability: Plasmid-based expression systems may show instability during extended cultivation. Solution: Integrate key genes into the chromosome or use stable plasmid systems with appropriate selection pressure.

- Mass transfer limitations: The low aqueous solubility of this compound can limit productivity in bioreactors. Solution: Incorporate in situ extraction with biocompatible solvents like isopropyl myristate or use advanced reactor configurations that enhance interfacial area.

Analytical challenges may also arise during process development:

- This compound quantification issues: Matrix effects can interfere with accurate quantification. Solution: Use standard addition methods for quantification and confirm identity with multiple detection methods (retention time, mass fragments).

- Extraction efficiency variability: Inconsistent recovery during sample preparation affects data reliability. Solution: Include appropriate internal standards (e.g., methyl decanoate) added prior to extraction to correct for recovery variations.

- Cell-associated product: Intracellular accumulation of this compound may lead to underestimation of total production. Solution: Include cell disruption in sample preparation and compare with extracellular-only measurements to determine distribution.

Conclusion and Future Perspectives

The metabolic engineering of microbial hosts for This compound production represents a promising alternative to traditional chemical synthesis, offering potential advantages in sustainability, selectivity, and process efficiency. While significant challenges remain in achieving economically competitive titers and productivities, the foundational knowledge from engineering related metabolic pathways in various microorganisms provides a solid starting point for further development.

Future research directions should focus on several key areas:

- Enzyme engineering to develop improved alcohol acyltransferases with higher activity and specificity for hexanol and crotonyl-CoA

- Dynamic pathway regulation to balance growth and production phases, potentially using metabolite-responsive promoters

- Host robustness engineering to enhance tolerance to both hexanol and this compound, possibly through adaptive laboratory evolution or rational engineering of membrane composition

- Integrated bioprocessing combining fermentation with advanced product recovery methods to mitigate product inhibition and simplify downstream processing